molecular formula C6H5ClN4O2 B2477533 1H-Pyrazolo[4,3-d]pyrimidine-5-carboxylic acid;hydrochloride CAS No. 2418720-67-7

1H-Pyrazolo[4,3-d]pyrimidine-5-carboxylic acid;hydrochloride

Cat. No.: B2477533
CAS No.: 2418720-67-7
M. Wt: 200.58
InChI Key: JTPOEPUDRPJRED-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-d]pyrimidine-5-carboxylic acid;hydrochloride is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with a carboxylic acid group at the 5-position and a hydrochloride salt form.

Mechanism of Action

Preparation Methods

The synthesis of 1H-Pyrazolo[4,3-d]pyrimidine-5-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 3-amino-1H-pyrazole with ethyl acetoacetate, followed by cyclization with formamide to form the pyrazolopyrimidine core. The carboxylic acid group can be introduced through subsequent hydrolysis, and the hydrochloride salt is formed by treatment with hydrochloric acid .

Chemical Reactions Analysis

1H-Pyrazolo[4,3-d]pyrimidine-5-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.

    Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid form.

Scientific Research Applications

1H-Pyrazolo[4,3-d]pyrimidine-5-carboxylic acid;hydrochloride has been widely studied for its applications in various scientific fields:

Comparison with Similar Compounds

1H-Pyrazolo[4,3-d]pyrimidine-5-carboxylic acid;hydrochloride is unique compared to other similar compounds due to its specific substitution pattern and biological activities. Similar compounds include:

Properties

IUPAC Name

1H-pyrazolo[4,3-d]pyrimidine-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2.ClH/c11-6(12)5-7-1-4-3(9-5)2-8-10-4;/h1-2H,(H,8,10)(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPOEPUDRPJRED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)C(=O)O)C=NN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2418720-67-7
Record name 1H-pyrazolo[4,3-d]pyrimidine-5-carboxylic acid hydrochloride
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